2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one
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Overview
Description
2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one, also known as 3-propyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one, is a research chemical with the CAS number 364606-20-2 . It is a building block used in various scientific research .
Molecular Structure Analysis
The molecular formula of this compound is C11H18N2OS . It has a molecular weight of 226.34 . The IUPAC name is 3-propyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one . The compound’s canonical SMILES representation is CCCN1C(=O)C2(CCCCC2)NC1=S .Physical and Chemical Properties Analysis
The compound has a boiling point of 319.7±25.0 ℃ at 760 mmHg . Its density is 1.2±0.1 g/cm3 . The compound has a complexity of 284 . It has a topological polar surface area of 64.4 and an XLogP3 of 2.2 .Properties
IUPAC Name |
3-propyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-2-8-13-9(14)11(12-10(13)15)6-4-3-5-7-11/h2-8H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIKLBMWSMCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCCCC2)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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